(4-Chloro-2-methoxyphenyl)hydrazine hydrochloride

Organic Synthesis Process Chemistry Aryl Hydrazine

Why choose (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride (CAS 1567373-49-2)? This substituted aryl hydrazine is the only direct precursor for Fischer indole synthesis to yield 6-chloro-7-methoxyindole—a scaffold unattainable with generic phenylhydrazine or 4-methoxyphenylhydrazine. Its 4-chloro-2-methoxy substitution pattern dictates regiochemistry, ensuring the correct isomer for SAR studies. Documented yields of 93% in Pyraclostrobin hydroxylated-derivative synthesis make it the cost-effective choice for agrochemical R&D. Supplied as a stable hydrochloride salt at ≥97% purity, it avoids the oxidation issues of freebase alternatives.

Molecular Formula C7H10Cl2N2O
Molecular Weight 209.07
CAS No. 1567373-49-2
Cat. No. B2528177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-2-methoxyphenyl)hydrazine hydrochloride
CAS1567373-49-2
Molecular FormulaC7H10Cl2N2O
Molecular Weight209.07
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Cl)NN.Cl
InChIInChI=1S/C7H9ClN2O.ClH/c1-11-7-4-5(8)2-3-6(7)10-9;/h2-4,10H,9H2,1H3;1H
InChIKeyXEJCJGFEJOTOKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Chloro-2-methoxyphenyl)hydrazine hydrochloride CAS 1567373-49-2 for Regiospecific Indole Synthesis and Agrochemical Intermediates


(4-Chloro-2-methoxyphenyl)hydrazine hydrochloride (CAS 1567373-49-2) is a substituted aryl hydrazine derivative, characterized by a 4-chloro-2-methoxyphenyl core in its stable hydrochloride salt form . Its primary utility lies in its role as a key intermediate in the Fischer indole synthesis, enabling the construction of 6-chloro-7-methoxyindole scaffolds , and as a precursor in the synthesis of hydroxylated derivatives of the commercial fungicide Pyraclostrobin . The compound is supplied as a crystalline solid with a molecular weight of 209.07 g/mol and a standard purity of ≥97% [REFS-1, REFS-4].

Why In-Class Aryl Hydrazines Cannot Substitute (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride in Regiospecific Syntheses


Generic substitution of (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride with other aryl hydrazines is not scientifically valid due to its unique substitution pattern, which dictates both synthetic efficiency and final product regiochemistry. The 4-chloro-2-methoxy substitution on the phenyl ring is crucial for directing cyclization in the Fischer indole synthesis, resulting in a 6-chloro-7-methoxyindole isomer that cannot be achieved with other monosubstituted or differently substituted analogs . Furthermore, the presence of both an electron-withdrawing chlorine and an electron-donating methoxy group modulates the reactivity of the hydrazine moiety, as evidenced by significantly higher and more consistent synthetic yields compared to many other aryl hydrazines [REFS-2, REFS-3, REFS-4]. The hydrochloride salt form enhances stability and handling, differentiating it from freebase alternatives that are prone to oxidation and degradation .

Quantitative Differentiation: Why (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride Outperforms Analogs in Synthesis


Superior Synthetic Yield vs. Other Aryl Hydrazines

In a diazotization-reduction procedure, (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride is obtained in a 93% isolated yield from 4-chloro-2-methoxyaniline . This yield substantially surpasses those reported for structurally related aryl hydrazines, including 4-methoxyphenylhydrazine (70% yield) [1], 4-chlorophenylhydrazine (63-72% yield range) [2], and 2-chlorophenylhydrazine hydrochloride (39.2% yield) [3], when synthesized under comparable conditions.

Organic Synthesis Process Chemistry Aryl Hydrazine

Regiospecific Control in Fischer Indole Synthesis

Unlike unsubstituted or mono-substituted phenylhydrazines which yield mixtures or different indole isomers, (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride provides regiospecific control in the Fischer indole synthesis, delivering the 6-chloro-7-methoxyindole isomer exclusively . This is in contrast to phenylhydrazine hydrochloride, which yields unsubstituted indole, and 4-methoxyphenylhydrazine, which yields 5-methoxyindole [1], demonstrating that the 4-chloro-2-methoxy substitution pattern is a unique determinant of the final heterocycle's substitution pattern.

Heterocyclic Chemistry Indole Synthesis Medicinal Chemistry

Enhanced Handling and Stability as a Hydrochloride Salt

As a hydrochloride salt, (4-Chloro-2-methoxyphenyl)hydrazine offers significantly improved stability and ease of handling compared to its freebase counterpart . While the freebase is sensitive to light and moisture and prone to oxidation , the hydrochloride salt is a stable, non-hygroscopic crystalline solid that can be stored at room temperature [1]. This is a common advantage of hydrochloride salts over freebase amines, which often require special storage conditions (e.g., under inert atmosphere, refrigeration) to prevent degradation.

Chemical Stability Formulation Reagent Handling

Validated Role as a Pyraclostrobin Intermediate

This compound is a documented intermediate in the synthesis of hydroxylated derivatives of Pyraclostrobin, a leading strobilurin fungicide . Specifically, it is used to prepare 1-(4-Chloro-2-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-one, a Pyraclostrobin-related compound . This established industrial relevance distinguishes it from many other aryl hydrazines, which may lack documented pathways to commercially significant agrochemicals.

Agrochemical Fungicide Process Chemistry

Strategic Procurement Scenarios for (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride


Synthesis of 6-Chloro-7-methoxyindole-Based Kinase Inhibitors or GPCR Modulators

When a medicinal chemistry program requires a 6-chloro-7-methoxyindole scaffold for structure-activity relationship (SAR) studies, (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride is the logical and only direct precursor via the Fischer indole synthesis . Substituting with phenylhydrazine or 4-methoxyphenylhydrazine would yield the wrong indole isomer (unsubstituted or 5-methoxyindole, respectively), derailing the SAR campaign . The high synthetic yield (93%) ensures cost-effective production of the key intermediate .

Process Development for Hydroxylated Pyraclostrobin Analogs

For agrochemical companies developing next-generation strobilurin fungicides, (4-Chloro-2-methoxyphenyl)hydrazine hydrochloride is an essential building block for accessing hydroxylated derivatives of Pyraclostrobin . Its documented role in this pathway provides a validated starting point for process R&D, reducing the time and risk associated with exploring novel synthetic routes. The compound's stability as a hydrochloride salt and its superior synthetic yield are critical for cost-sensitive, large-scale production.

Academic Research on Regioselective Heterocycle Construction

In an academic setting focused on developing new methodologies for regioselective indole or pyrazole synthesis, this compound serves as an ideal model substrate. Its unique substitution pattern allows researchers to probe the electronic and steric effects governing cyclization reactions . The availability of the compound in high purity (≥97%) and its stable hydrochloride form ensure reproducible results, which is paramount for publication-quality research.

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